molecular formula C7H15N3O2S B1471392 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide CAS No. 1823539-44-1

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide

Cat. No.: B1471392
CAS No.: 1823539-44-1
M. Wt: 205.28 g/mol
InChI Key: OJSJZFGEGTYIKY-UHFFFAOYSA-N
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Description

6-amino-N,N-dimethyl-3-azabicyclo[310]hexane-3-sulfonamide is a complex organic compound with a unique bicyclic structure

Mechanism of Action

Target of Action

The compound 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide is a derivative of 3-azabicyclo[3.1.0]hexane (3-ABH), a heterocyclic system often present in molecules capable of acting on various biological targets . The 3-ABH fragment is found in various natural and synthetic biologically active compounds .

Mode of Action

The exact mode of action of 6-amino-N,N-dimethyl-3-azabicyclo[31It’s known that 3-abh derivatives are actively used in drug design , suggesting that they interact with their targets to induce therapeutic effects.

Biochemical Pathways

The specific biochemical pathways affected by 6-amino-N,N-dimethyl-3-azabicyclo[313-abh derivatives are known to act on various biological targets , implying that they may influence multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 6-amino-N,N-dimethyl-3-azabicyclo[31Given that 3-abh derivatives are used in drug design , it can be inferred that they have significant biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide typically involves the cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by ruthenium (II) or cobalt (II) complexes, which facilitate the formation of the bicyclic structure . The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents include dichloromethane or toluene

    Catalyst: Ruthenium (II) or cobalt (II) complexes

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent yields and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon as a catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups attached to the bicyclic structure .

Scientific Research Applications

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .

Properties

IUPAC Name

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-9(2)13(11,12)10-3-5-6(4-10)7(5)8/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSJZFGEGTYIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 2
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 3
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 4
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 5
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 6
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide

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